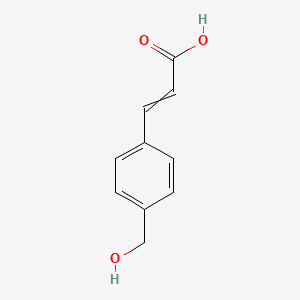
4-Hydroxymethylcinnamic acid
Cat. No. B8578765
M. Wt: 178.18 g/mol
InChI Key: WBVWJXSDIOLYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09260382B2
Procedure details


A solution of NaBH4 (0.53 g, 14 mmol) in THF/H2O (4:1) (12 ml) was added dropwise to an ice-cold stirred solution of 4-formylcinnamic acid (2.47 g, 14 mmol) in THF (25 ml), and the mixture was stirred at room temperature for 3 h. The reaction was quenched by adding 4N HCl (20 ml), and the THF was removed by a rotary evaporator. The solid residue was treated with H2O (20 ml), and extracted with EtOAc (4×50 ml). The EtOAc extracts were washed with H2O (50 ml) and brine (50 ml), and dried. The crude product was recrystallized from EtOAc to afford pure 4-hydroxymethylcinnamic acid 124 (1.3 g, 52% yield) as yellow solid. 1H NMR (300 MHz, CD3OD): δ4.62 (s, 2H), 6.45 (d, J=16.2 Hz, 1H), 7.38 (d, J=8.1 Hz, 2H), 7.56 (d, J=8.1 Hz, 2H), 7.65 (d, J=16.2 Hz, 1H); 13C NMR (75 MHz, CD3OD): δ63.53, 117.81, 127.17, 128.08, 133.58, 144.25, 144.92, 169.22; MS (ESI): m/z 177 (M−1).

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]([C:5]1[CH:15]=[CH:14][C:8]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)=[O:4]>C1COCC1.O.C1COCC1>[OH:4][CH2:3][C:5]1[CH:6]=[CH:7][C:8]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[CH:14][CH:15]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.53 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C=CC(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 4N HCl (20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the THF was removed by a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solid residue was treated with H2O (20 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (4×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The EtOAc extracts were washed with H2O (50 ml) and brine (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallized from EtOAc
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=C(C=CC(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
